Home > Products > Building Blocks P4378 > 6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione
6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione - 200938-70-1

6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione

Catalog Number: EVT-3026254
CAS Number: 200938-70-1
Molecular Formula: C11H11BrN2O2
Molecular Weight: 283.125
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Substituted 2,4(1H,3H)-Quinazolinediones

Compound Description: This broad class encompasses various 3-substituted 2,4(1H,3H)-quinazolinediones, investigated for potential vasodilatory or antihypertensive properties. These compounds often feature diverse substituents at the 3-position, ranging from simple alkyl groups to more complex structures like piperazine derivatives. []

1,3-Disubstituted 2,4(1H,3H)-quinazolinediones

Compound Description: These compounds represent a subset of the 3-substituted 2,4(1H,3H)-quinazolinediones, characterized by an additional substituent at the 1-position of the quinazolinedione ring. []

3-(3-(4-Phenylpiperazin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione (Pelanserin)

Compound Description: Pelanserin is a specific quinazolinedione derivative known for its potent serotonin 5-HT2 and α1-adrenoceptor antagonist activity. []

3-Alkyl-3-hydroxy-2,4-(1H,3H)-quinolinediones

Compound Description: These compounds are metabolites of certain Pseudomonas species, showcasing a hydroxyl group at the 3-position of the quinazolinedione ring in addition to the alkyl substituent. []

3-Chloro- and 3-Bromo-2,4-(1H,3H)-quinolinediones

Compound Description: These compounds are halogenated derivatives of 2,4(1H,3H)-quinolinediones, synthesized by halogenating the corresponding 4-hydroxy-2(1H)-quinolones. []

3-Azido-2,4-(1H,3H)-quinolinediones

Compound Description: These derivatives, synthesized from the corresponding 3-chloro-2,4-(1H,3H)-quinolinediones, incorporate an azido group at the 3-position, introducing unique reactivity to the quinazolinedione scaffold. []

Synthesis Analysis

The synthesis of 6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione can be achieved through various methods that involve the modification of the quinazoline core. One common approach includes:

  1. Condensation Reactions: Starting with anthranilic acid or its derivatives, condensation with appropriate reagents such as carbonyl compounds leads to the formation of quinazoline derivatives.
  2. Alkylation: The introduction of the propyl group can be achieved via alkylation reactions using suitable alkyl halides under basic conditions.
  3. Bromination: The bromine atom at the 6-position can be introduced through electrophilic bromination methods, typically involving bromine or N-bromosuccinimide in an appropriate solvent .

Technical details regarding the specific conditions (temperature, solvent, catalysts) are crucial for optimizing yields during these synthesis steps.

Molecular Structure Analysis

The molecular structure of 6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione features:

  • Core Structure: A quinazoline backbone with two carbonyl groups at positions 2 and 4.
  • Substituents: A bromine atom at position 6 and a propyl group at position 3.
  • Geometry: The compound exhibits a planar structure due to the conjugated system of the fused rings.

Key data include:

  • Melting Point: 254–256 °C
  • Molecular Weight: Approximately 267.11 g/mol .
Chemical Reactions Analysis

6-Bromo-3-propyl-2,4(1H,3H)-quinazolinedione can undergo various chemical reactions:

  1. Electrophilic Substitution: The presence of electron-rich sites allows for further substitution reactions, such as chlorination or nitration.
  2. Reduction Reactions: The carbonyl groups can be reduced to alcohols or methylene groups using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Nucleophilic Attacks: The bromine can be substituted by nucleophiles in nucleophilic substitution reactions .

These reactions highlight the versatility of the compound for further functionalization.

Mechanism of Action

The mechanism of action for compounds like 6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione often involves:

  1. Metal Ion Chelation: Quinazoline derivatives have been shown to chelate metal ions effectively, which plays a role in their biological activity against certain pathogens.
  2. Inhibition Mechanisms: These compounds may inhibit specific enzymes or receptors due to their structural similarity to natural substrates or inhibitors in biochemical pathways .

Data supporting these mechanisms include studies demonstrating their activity against viral infections and cancer cell lines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but should be handled with care due to its irritant nature.
  • Reactivity: Reacts with strong acids and bases; sensitive to light and moisture which may affect its stability over time.

Relevant analyses include spectroscopic techniques (NMR, IR) used for structural confirmation and purity assessment .

Applications

The applications of 6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione span across various scientific fields:

  1. Pharmaceutical Research: Its derivatives are being explored for their potential as antiviral agents and anticancer drugs due to their biological activities against specific targets.
  2. Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules within medicinal chemistry.
  3. Biological Studies: Investigated for their role in chelating metal ions which may influence biological processes related to disease mechanisms .
Introduction to Quinazolinedione Scaffolds in Medicinal Chemistry

Role of Quinazoline Derivatives in Drug Discovery

Quinazoline and quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure consisting of benzene fused to a pyrimidinedione ring. This core structure is found in over 200 naturally occurring alkaloids and serves as the pharmacophoric basis for numerous therapeutic agents [4] [5]. The inherent chemical versatility of the quinazolinedione scaffold allows for strategic modifications at positions 2, 3, 4, and 6, enabling fine-tuning of biological activity against diverse molecular targets. Quinazoline-based drugs have received FDA approval for oncology indications (e.g., gefitinib, erlotinib, and lapatinib), leveraging their ability to inhibit tyrosine kinases involved in cancer proliferation pathways [3] [6]. Beyond oncology, quinazolinones exhibit documented pharmacological activities including antimicrobial, anticonvulsant, anti-inflammatory, and antimalarial effects, underscoring their significance in drug discovery pipelines [5]. The 4(3H)-quinazolinone tautomer (benzo[1,3]diazin-4-one) is particularly pharmacologically relevant due to its metabolic stability and hydrogen-bonding capacity, which facilitates target binding [4].

Table 1: Biologically Active Quinazolinone Derivatives

Compound ClassKey SubstitutionsPrimary Biological ActivityReference
2-Thioxo-3-substitutedThiol at C2; Aryl at C3Anticancer (EGFR inhibition) [3]
6-Haloquinazolin-4(3H)-onesBromo/Chloro at C6; Alkyl at N3Cytotoxic (Kinase inhibition) [6]
3-Propyl derivativesAlkyl chains at N3Enhanced selectivity & bioavailability [1]
SpiroquinazolinonesSpiro-fused heterocycles at C3Anticonvulsant [5]

Structural Significance of Bromine and Alkyl Substitutions in Bioactive Quinazolinediones

The introduction of bromine at the C6 position of quinazolinediones induces profound electronic and steric effects that enhance bioactivity. Bromine, as a heavy halogen, increases molecular polarizability and strengthens binding via halogen bonding interactions with carbonyl groups in target proteins (e.g., kinase hinge regions) [6] [8]. This substitution also elevates the compound’s log P value, promoting membrane permeability. Concurrently, alkyl chains like the propyl group at N3 contribute critical hydrophobic character that improves target affinity through van der Waals interactions within enzymatic pockets. The n-propyl moiety specifically balances lipophilicity (log P optimization) and metabolic stability, reducing oxidative dealkylation rates compared to longer alkyl chains [1] [3]. Spectroscopic analyses (¹H/¹³C-NMR) confirm that the propyl group’s methylene protons resonate at δ = 2.3–2.5 ppm, indicating minimal electronic perturbation of the core, while maintaining conformational flexibility for optimal target engagement [3]. The combined bromo-propyl substitution pattern, exemplified in 6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione (MW: 283.12 g/mol; C₁₁H₁₁BrN₂O₂), synergistically enhances anticancer potency by improving cellular uptake and kinase binding affinity [1] [8].

Table 2: Physicochemical Contributions of Substituents

SubstituentElectronic EffectSteric EffectPharmacological Impact
C6-Bromo-I effect; Halogen bondingModerate bulk↑EGFR/VEGFR-2 affinity; ↑Cytotoxicity
N3-PropylInductive donation (+I)Linear C3 chain↑Lipophilicity (log P); ↑Metabolic stability
C2-CarbonylHydrogen-bond acceptorPlanar conformationTarget hinge region engagement

Historical Development of 6-Substituted Quinazolinedione Derivatives

The synthetic exploration of quinazolinones began in 1869 with Griess’ preparation of 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanide [4]. A breakthrough occurred in 1903 with the oxidative synthesis of quinazoline via alkaline potassium ferricyanide treatment of 3,4-dihydroquinazoline, providing a reliable route to the core scaffold [4]. The mid-20th century marked a therapeutic renaissance with the isolation of the antimalarial quinazolinone alkaloid 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone from Dichroa febrifuga [4]. This natural product spurred focused development of synthetic analogs, leading to methaqualone (a 2,3-disubstituted quinazolinone sedative) in 1951 as the first marketed quinazoline-derived drug [4].

The strategic incorporation of halogens at C6 emerged in the 2000s as structure-activity relationship (SAR) studies revealed that electron-withdrawing groups at this position enhanced anticancer activity. Bromination specifically improved cytotoxicity profiles by increasing electrophilicity and modulating π-stacking interactions within DNA or enzyme binding sites [3] [6]. Modern synthetic methods for 6-bromoquinazolinediones include:

  • Niementowski Synthesis: Cyclocondensation of anthranilic acid derivatives with amides or nitriles under thermal conditions [5].
  • Microwave-Assisted Cyclization: 2-Aminobenzoic acid with formamide derivatives, reducing reaction times from hours to minutes while improving yields (>80%) [5].
  • Transition Metal Catalysis: Pd/C-mediated coupling of 2-iodoanilines with orthoesters for 2,3-disubstituted variants [5].

Today, over 300,000 quinazoline derivatives are cataloged, with ≈40,000 exhibiting confirmed bioactivity, underscoring the scaffold’s enduring pharmaceutical relevance [4].

Table 3: Historical Milestones in Quinazolinedione Development

YearDevelopmentSignificance
1869Griess synthesizes first quinazoline derivativeEstablished core synthetic methodology
1903Oxidative synthesis of quinazoline establishedEnabled scalable production of unsubstituted scaffold
1951Methaqualone marketed as sedativeFirst FDA-approved quinazolinone drug
2000s6-Bromo derivatives developedEnhanced kinase inhibition & cytotoxicity profiles
2020sMulti-targeted 6-bromo-3-alkyl agentsImproved selectivity against resistant cancers

Properties

CAS Number

200938-70-1

Product Name

6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione

IUPAC Name

6-bromo-3-propyl-1H-quinazoline-2,4-dione

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.125

InChI

InChI=1S/C11H11BrN2O2/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h3-4,6H,2,5H2,1H3,(H,13,16)

InChI Key

WVADXUAFKCYTHB-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.